The synthesis of Hoe 140 involves multiple methods, predominantly solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with a resin-bound amino acid, which is then coupled with subsequent amino acids using coupling reagents to form peptide bonds.
Technical Details:
The molecular structure of Hoe 140 consists of a decapeptide chain with specific stereochemistry contributing to its biological activity. The structure can be represented as follows:
Data:
Hoe 140 primarily acts through its interaction with the bradykinin B2 receptor. The compound's mechanism involves competitive inhibition, where Hoe 140 binds to the receptor without activating it, thereby blocking the effects of bradykinin.
Technical Details:
The mechanism by which Hoe 140 exerts its effects involves competitive antagonism at the bradykinin B2 receptor. When Hoe 140 binds to this receptor, it prevents bradykinin from eliciting its physiological effects, which include vasodilation and increased vascular permeability.
Data:
Hoe 140 possesses several notable physical and chemical properties:
Relevant analyses include:
Hoe 140 has significant scientific applications, particularly in pharmacology and therapeutic development:
The kallikrein-kinin system regulates critical physiological processes—including inflammation, pain transmission, and vascular homeostasis—primarily through two G protein-coupled receptors (GPCRs): the bradykinin B1 (B1R) and B2 (B2R) receptors [5] [6]. These receptors exhibit distinct expression patterns, ligand specificities, and functional roles:
Table 1: Comparative Features of Bradykinin Receptor Subtypes
Feature | B2 Receptor | B1 Receptor |
---|---|---|
Expression | Constitutive | Cytokine/LPS-inducible |
Endogenous Agonists | Bradykinin, Lysyl-bradykinin | des-Arg9-BK, des-Arg10-kallidin |
Tissue Distribution | Ubiquitous (vessels, neurons, muscle) | Induced in inflammation (immune cells) |
Primary Functions | Acute inflammation, pain, vasodilation | Chronic inflammation, hyperalgesia |
Desensitization | Rapid (receptor internalization) | Minimal |
Early peptide-based antagonists (e.g., D-Arg-[Hyp3,D-Phe7]bradykinin) faced critical limitations:
The second-generation antagonists addressed these issues:
Table 2: Evolution of Key Bradykinin Receptor Antagonists
Generation | Prototype Compound | Key Improvements | Limitations |
---|---|---|---|
First | D-Arg-[Hyp3,D-Phe7]BK | Initial proof of concept | Partial agonism; metabolic instability |
Second | HOE 140 (Icatibant) | Peptidase resistance; B2R selectivity (>1,000x vs. B1R) | Peptide nature (subcutaneous use) |
Third | FR 173657 | Oral bioavailability; species cross-reactivity | Lower potency than HOE 140 |
HOE 140 (chemical formula: C59H89N19O13S · C2H4O2; MW: 1,364.59 g/mol) established a structural paradigm for kinin receptor antagonism [4] [9]:
The des-Arg10-HOE 140 analog exemplifies targeted B1R pharmacology:
Table 3: Selectivity Profiles of HOE 140 and Key Analogs
Compound | B2R Affinity | B1R Affinity | Key Functional Roles |
---|---|---|---|
HOE 140 | Ki = 0.65 nM | >1,000 nM | Gold standard B2R antagonist; blocks acute inflammation |
des-Arg10-HOE 140 | >1,000 nM | IC50 = 56–73 nM | Pure B1R antagonist; targets chronic pain |
FR 173657 | Ki = 8.3 nM | >10,000 nM | Oral B2R antagonist; mimics HOE 140 effects |
Off-target considerations:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1